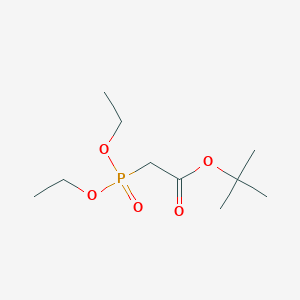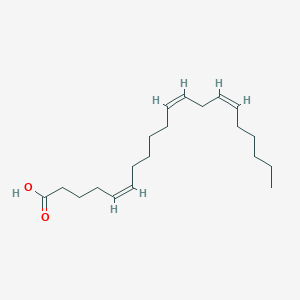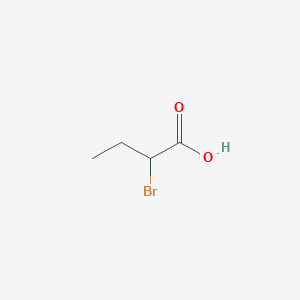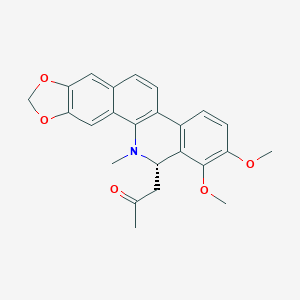
3,5-Dichloropyridazine
概要
説明
3,5-Dichloropyridazine is a chemical compound with the molecular formula C4H2Cl2N2. It is a member of the pyridazine family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2.
準備方法
Synthetic Routes and Reaction Conditions
3,5-Dichloropyridazine can be synthesized through several methods. One common approach involves the reaction of 3,5-dihydroxypyridazine with phosphorus oxychloride. The reaction is typically carried out in a suitable solvent at temperatures ranging from 0 to 80 degrees Celsius. The product is then purified to obtain pure this compound .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
3,5-Dichloropyridazine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: It can be oxidized under specific conditions to yield various oxidation products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide and potassium hydroxide.
Reduction: Reagents such as lithium aluminum hydride are used.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives like 3-chloro-5-methoxypyridazine .
科学的研究の応用
3,5-Dichloropyridazine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including potential anticancer and anti-inflammatory agents.
Agrochemicals: The compound is utilized in the development of pesticides and herbicides.
Biological Research: It serves as a tool for studying enzyme inhibition and receptor binding.
Industrial Applications: This compound is employed in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3,5-Dichloropyridazine involves its interaction with specific molecular targets. In medicinal applications, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target .
類似化合物との比較
Similar Compounds
3,6-Dichloropyridazine: Similar in structure but differs in the position of chlorine atoms.
3,5-Dibromopyridazine: Contains bromine atoms instead of chlorine.
3,5-Difluoropyridazine: Contains fluorine atoms instead of chlorine.
Uniqueness
3,5-Dichloropyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in research and industry .
特性
IUPAC Name |
3,5-dichloropyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2N2/c5-3-1-4(6)8-7-2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZSAUQMXKHBZEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20601477 | |
| Record name | 3,5-Dichloropyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20601477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1837-55-4 | |
| Record name | 3,5-Dichloropyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20601477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dichloropyridazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the choice of ligand impact the site-selectivity of Suzuki cross-coupling reactions with 3,5-dichloropyridazine?
A: Research has demonstrated that the site-selectivity of Suzuki cross-coupling reactions with this compound can be dramatically altered by carefully selecting the ligand used in the reaction. For instance, employing electron-deficient bidentate ligands like DPPF favors coupling at the C3 position. [, ] Conversely, using electron-rich monodentate ligands such as Q-Phos leads to preferential coupling at the C5 position. [, ] This ligand-controlled selectivity offers a powerful tool for building diverse pyridazine-based molecules.
Q2: Beyond this compound, can this ligand-controlled selectivity be applied to other heterocyclic systems?
A: Preliminary research suggests that this strategy may be applicable to other heterocyclic systems with multiple identical halogen atoms. The Merck paper demonstrates that switching between DPPF and Q-Phos ligands can also achieve selective coupling at either the C2 or C4 position of 2,4-dichloropyridine. [] This finding hints at a broader applicability of this ligand-controlled selectivity approach for diverse heterocyclic scaffolds.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-Methylbenzo[g]isoquinoline](/img/structure/B104344.png)
![N-[4-[(Z)-[(Z)-(4-Acetamidophenyl)methylidenehydrazinylidene]methyl]phenyl]acetamide](/img/structure/B104346.png)



![2-[4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenyl]-1H-phenanthro[9,10-d]imidazole](/img/structure/B104353.png)




